molecular formula C10H9NO2 B051728 5-Hydroxyindole-3-acetaldehyde CAS No. 1892-21-3

5-Hydroxyindole-3-acetaldehyde

Cat. No. B051728
CAS RN: 1892-21-3
M. Wt: 175.18 g/mol
InChI Key: OBFAPCIUSYHFIE-UHFFFAOYSA-N
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Description

5-Hydroxyindole-3-acetaldehyde is an aldehyde that is acetaldehyde substituted by a 5-hydroxyindol-3-yl group . It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .


Synthesis Analysis

5-Hydroxyindole-3-acetaldehyde is formed from serotonin via a 5-hydroxy indole-3-acetaldehyde intermediate by aldehyde dehydrogenase . It is also formed from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .


Molecular Structure Analysis

The molecular formula of 5-Hydroxyindole-3-acetaldehyde is C10H9NO2, with an average molecular weight of 175.187 and a monoisotopic molecular weight of 175.06332 .


Chemical Reactions Analysis

5-Hydroxyindole-3-acetaldehyde is a metabolite of the monoamine neurotransmitter serotonin . It is formed from serotonin via a 5-hydroxy indole-3-acetaldehyde intermediate by aldehyde dehydrogenase .


Physical And Chemical Properties Analysis

5-Hydroxyindole-3-acetaldehyde is a solid substance . It has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 2 rotatable bonds. Its topological polar surface area is 53.09 .

Scientific Research Applications

  • Metabolic Pathways and Enzyme Interactions : 5-HIAL acts as a substrate for class I and II alcohol dehydrogenases (ADH), involved in the metabolic pathways of ethanol and serotonin. Class-I gammagamma ADH catalyzes the dismutation of 5-HIAL into corresponding alcohols and carboxylic acids. The oxidation of 5-HIAL is more efficient compared to acetaldehyde dismutation, indicating its significant role in these metabolic pathways (Svensson et al., 1999).

  • Effects on Tryptophan Hydroxylase Activity : 5-HIAL was studied for its effect on tryptophan hydroxylase activity in vitro. Indole-3-acetaldehyde, a related compound, was found to inhibit this enzyme, suggesting that 5-HIAL and similar aldehydes could influence serotonin synthesis (Nilsson & Tottmar, 1987).

  • Chemical Synthesis Applications : 5-HIAL has been used in the synthesis of 3-hydroxyindole alkaloids. An asymmetric aldol reaction involving isatin derivatives and acetaldehyde was developed, with 5-HIAL-related products being key intermediates in synthesizing certain alkaloids (Itoh, Ishikawa, & Hayashi, 2009).

  • Metabolism in Human Blood Cells and Plasma : Research shows that 5-HIAL, derived from serotonin, is metabolized differently in various human blood fractions like erythrocytes, leukocytes, platelets, and plasma. This metabolism involves the formation of acid and alcohol metabolites, highlighting the diverse metabolic pathways of 5-HIAL in the human body (Helander & Tottmar, 1987).

  • Interaction with Hemoglobin : 5-HIAL shows a time-dependent disappearance when incubated with human hemoglobin, suggesting that it can form Schiff base adducts with proteins. This interaction could be relevant in understanding its role in biological systems and potential therapeutic applications (Helander & Tottmar, 1989).

  • Fluorimetric Assays : The compound has been involved in fluorimetric assays for the determination of 5-hydroxyindoles in brain tissues, indicating its potential use in diagnostic and research applications related to neurochemistry (Atack & Lindqvist, 2004).

  • Serotonin Catabolism : It's involved in the catabolism of serotonin and forms compounds like 5-hydroxyindole thiazolidine carboxylic acid in certain tissues. This suggests its role in the modulation of serotonin levels, which is crucial for understanding various psychiatric and neurological disorders (Squires et al., 2006).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

properties

IUPAC Name

2-(5-hydroxy-1H-indol-3-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,4-6,11,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFAPCIUSYHFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172318
Record name Hydroxyindoleacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxyindoleacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Hydroxyindole-3-acetaldehyde

CAS RN

1892-21-3
Record name 5-Hydroxy-1H-indole-3-acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1892-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyindoleacetaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyindoleacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYINDOLEACETALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAE26MT2UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Hydroxyindoleacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004073
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
M Some, A Helander - Life sciences, 2002 - Elsevier
… 5HT is metabolized mainly in the intestines [2], kidneys [3], liver, and lungs [4], [5] by monoamine oxidase (MAO; EC 1.4.3.4) to 5-hydroxyindole-3-acetaldehyde (5HIAL). This …
Number of citations: 38 www.sciencedirect.com
A Kroke, K Klipstein-Grobusch, K Hoffmann… - British journal of …, 2001 - cambridge.org
… This shift is on the one hand due to the competitive inhibition of the enzyme aldehyde dehydrogenase, which catalyses the formation of 5-HIAA from 5-hydroxyindole-3-acetaldehyde, by …
Number of citations: 36 www.cambridge.org
JJ Correia - 1977 - search.proquest.com
… (3) Serotonin (5-HT) (3) = 5-Hydroxyindole-3-acetaldehyde (5–HTA) (9) = 5-Hydroxyindole-3-… The product of this reaction is 5-hydroxyindole-3-acetaldehyde (5-HTA) (5) which is further …
Number of citations: 2 search.proquest.com
MD Kim, YW Kim, O Kwon, SY Park… - Analytical Science and …, 2007 - koreascience.kr
… 신경전달물질인 5-HT는 산화될 때 중간체인 5-hydroxyindole-3-acetaldehyde가 aldehyde dehydrogenase에 의해 산화되어 5-hydroxyindole-3acetic acid (5-HIAA)로 되거나 aldehyde …
Number of citations: 0 koreascience.kr
A Helander, O Beck, M Wennberg, T Wikström… - Analytical …, 1991 - Elsevier
A method for the routine quantitative determination of the major serotonin metabolite 5-hydroxyindole-3-acetic acid (5-HIAA) in urine is described. 5-HIAA was analyzed without prior …
Number of citations: 68 www.sciencedirect.com
GE Nilsson, O Tottmar - Journal of neurochemistry, 1985 - Wiley Online Library
When indole‐3‐acetaldehyde was incubated with rat brain tissue, an aldehyde dehydrogenase‐independent irreversible disappearance of the aldehyde was found. This was …
Number of citations: 28 onlinelibrary.wiley.com
S Svensson, M Some, A Lundsjö… - European Journal of …, 1999 - Wiley Online Library
… Class-I gg ADH catalyses the dismutation of both acetaldehyde and 5-hydroxyindole-3-acetaldehyde (5-HIAL) into their corresponding alcohols and carboxylic acids. The turnover of …
Number of citations: 96 febs.onlinelibrary.wiley.com
A Helander, O Tottmar - Alcohol, 1989 - Elsevier
The aldehyde derivatives of dopamine and serotonin, 3,4-dihydroxyphenylacetaldehyde (DOPAL) and 5-hydroxyindole-3-acetaldehyde (5-HIAL), respectively, were incubated with …
Number of citations: 16 www.sciencedirect.com
A Helander, O Tottmar - Biochemical pharmacology, 1987 - Elsevier
… Isolated erythrocytes, leukocytes, platelets and plasma were incubated with 3,4-dihydroxyphenyl-acetaldehyde (DOPAL) or 5-hydroxyindole-3-acetaldehyde (5-HIAL), the aldehydes …
Number of citations: 49 www.sciencedirect.com
M Some, S Svensson, JO Höög, A Helander - Biochemical pharmacology, 2000 - Elsevier
… of whole brain, lung, spleen, kidney, liver, stomach, jejunum, ileum, colon, and caecum were incubated in the presence of [ 2 H 2 ]ethanol and 5-hydroxyindole-3-acetaldehyde (5HIAL), …
Number of citations: 8 www.sciencedirect.com

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